molecular formula C17H19NSi B132145 tert-Butyldiphenylsilyl cyanide CAS No. 145545-43-3

tert-Butyldiphenylsilyl cyanide

Cat. No. B132145
CAS RN: 145545-43-3
M. Wt: 265.42 g/mol
InChI Key: ZJHNDMZEXWDAHA-UHFFFAOYSA-N
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Description

Tert-Butyldiphenylsilyl cyanide is a silylating agent used in organic synthesis for the protection of hydroxyl groups and the formation of stable derivatives for various functional groups. It is a compound that combines the tert-butyl and diphenylsilyl groups, which are known for their stability and reactivity in different chemical environments.

Synthesis Analysis

The synthesis of this compound and related compounds involves the use of tert-butyl groups and diphenylsilyl moieties. For instance, tert-butyldiphenylsilylcopper reacts with allene to form an allylsilane-vinylcopper intermediate, which can then be treated with alpha,beta-unsaturated ketones to yield oxoallylsilanes . Additionally, tert-butyl isocyanide can be used as a cyano source in the palladium-catalyzed cyanation of aryl iodides, providing a method to synthesize aryl nitriles without the use of toxic cyanides .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the bulky tert-butyl and diphenylsilyl groups. These groups influence the reactivity and stability of the compounds. For example, the structure of tert-butyl isocyanide has been calculated from microwave measurements, indicating a carbon-nitrogen triple bond distance consistent with other isocyanides .

Chemical Reactions Analysis

This compound derivatives exhibit a range of chemical reactivities. They can undergo intramolecular cyclizations when treated with Lewis acids, leading to unsaturated cyclopentanols . Tert-butyl isocyanide can insert into the carbon-sulfur bond of activated sulfides to give thioimidates, which can rearrange to N-vinylcarbamates . Additionally, tert-butyl isocyanide reacts with distonic radical cations, showing electrophilic and radical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the tert-butyl and diphenylsilyl groups. These derivatives are generally stable towards hydrolysis and can form volatile derivatives suitable for gas chromatography . The ethers of dimethyl-tert-butylsilyl are stable in water or alcohol bases and resistant to hydrogenolysis and mild chemical reduction . The tert-butyldimethylsilyl derivatives of amino acids can be analyzed by gas chromatography-mass spectrometry, indicating their suitability for quantitative analysis .

Scientific Research Applications

Catalysis in Chemical Synthesis tert-Butyldiphenylsilyl cyanide (TBDPSCN) is utilized in chemical synthesis, notably in the addition to sterically hindered ketones. This process is facilitated under the catalysis of Lewis acids or bases, leading to good yields. This application demonstrates the utility of TBDPSCN in synthetic organic chemistry, especially in complex molecule construction (Golinski, Brock, & Watt, 1993).

Chemical Sensing TBDPSCN plays a role in the development of novel sensors. A study highlighted its use in a colorimetric and fluorescent sensor for the detection of fluoride and cyanide ions. The sensor, based on a BODIPY-coumarin platform, demonstrates a color change mechanism, where TBDPSCN group's deprotection triggers this change. This application underscores the potential of TBDPSCN in environmental monitoring and chemical analysis (Yanhua Yu et al., 2017).

Protective Group in Organic Synthesis The tert-butyldiphenylsilyl group is utilized as a protective group for primary amines. Its notable stability against various reagents and conditions, coupled with its smooth cleavage by mild acid, makes it an important tool in the synthesis and manipulation of complex organic molecules (Overman, Okazaki, & Mishra, 1986).

Ring Opening Reactions TBDPSCN is involved in ring-opening reactions of substituted cyclopropanes to form dihydrofurans. The silicon-assisted regioselective ring opening, retaining the silicon in the product, illustrates its significance in synthesizing specific organic structures (Yadav & Balamurugan, 2001).

Cyclization Reactions In organic chemistry, TBDPSCN facilitates intramolecular cyclizations involving allylsilane units and carbonyl groups. This process can result in either allylsilane terminated cyclization or an ene reaction, depending on the substrate's structure. This application highlights the versatility of TBDPSCN in synthetic strategies (Barbero, Castreño, Garcia, & Pulido, 2001).

Mechanism of Action

Target of Action

tert-Butyldiphenylsilyl cyanide, also known as TBDPS, is primarily used as a protecting group for alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The primary targets of this compound are therefore the hydroxyl groups in various organic compounds .

Mode of Action

The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This stability can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .

Biochemical Pathways

The TBDPS group is used in the protection of alcohols, which is a common step in many synthetic transformations in organic chemistry . The ease of installation of the protecting group follows the order: 1° > 2° > 3°, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls . Protection of equatorial hydroxyl groups can be achieved over axial hydroxyl groups by the use of a cationic silyl species generated by tert-butyldiphenylsilyl chloride and a halogen abstractor, silver nitrate .

Result of Action

The primary result of the action of this compound is the protection of alcohol groups in organic compounds, preventing them from reacting under conditions that might otherwise cause them to do so . This allows for more complex synthetic transformations to be carried out on the protected molecule .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a mild base and a catalyst, which are necessary for the introduction of the protecting group . Additionally, the group is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .

Safety and Hazards

It is advised to avoid contact with skin and eyes . Also, avoid formation of dust and aerosols . The compound is corrosive and contact with water liberates toxic gas .

Future Directions

The compound has potential applications in the highly sensitive detection of F− . It can be applied to the quantitative analysis of F− concentrations in a DMF solution .

properties

IUPAC Name

[tert-butyl(diphenyl)silyl]formonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NSi/c1-17(2,3)19(14-18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHNDMZEXWDAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C#N)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393447
Record name tert-Butyldiphenylsilyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145545-43-3
Record name tert-Butyldiphenylsilyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyldiphenylsilyl cyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes tert-Butyldiphenylsilyl cyanide useful for reactions with sterically hindered ketones?

A1: this compound (TBDPSCN), similar to its counterpart tert-butyldimethylsilyl cyanide (TBDMSCN), demonstrates effectiveness in reacting with sterically hindered ketones. [, ]. This capability likely stems from the steric bulk provided by the tert-butyldiphenylsilyl and tert-butyldimethylsilyl groups, which could influence the reaction pathway and favor the formation of desired products even when the ketone is sterically hindered.

Q2: What are the typical reaction conditions for using this compound with hindered ketones?

A2: The research indicates that TBDPSCN successfully adds to hindered ketones under specific conditions. These conditions include the presence of either Lewis acids like zinc iodide (ZnI2) in dichloromethane at 25°C or bases like potassium cyanide (KCN) combined with 18-crown-6 in dichloromethane at 25°C []. The choice of catalyst and specific conditions can influence the reaction yield and selectivity.

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